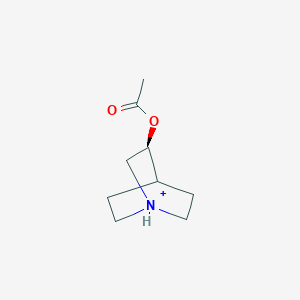

(+)-Aceclidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16NO2+ |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

[(3S)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |

InChI |

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m1/s1 |

InChI Key |

WRJPSSPFHGNBMG-SECBINFHSA-O |

Isomeric SMILES |

CC(=O)O[C@@H]1C[NH+]2CCC1CC2 |

Canonical SMILES |

CC(=O)OC1C[NH+]2CCC1CC2 |

Origin of Product |

United States |

Stereoselective Synthesis and Chemical Characterization of + Aceclidine

Advanced Synthetic Methodologies for Enantiomerically Pure (+)-Aceclidine

The generation of a single enantiomer, such as this compound, requires sophisticated synthetic approaches that can selectively produce the desired stereoisomer in high purity.

The synthesis of this compound, or (+)-3-acetoxyquinuclidine, typically originates from the precursor alcohol, 3-quinuclidinol (B22445). A common pathway involves the synthesis of racemic (±)-3-quinuclidinol, followed by a resolution step to isolate the desired (+) enantiomer. This enantiomerically pure alcohol is then esterified to yield the final product.

A documented process for preparing the racemic precursor involves reacting racemic quinuclidinol with an anhydride (B1165640), such as butyric anhydride, in the presence of pyridine. google.com However, the crucial step is the resolution of the racemic alcohol. While chemical resolution methods exist, they have been described as complex and resulting in comparatively low yields. google.com

An alternative and more efficient pathway employs enzymatic resolution. This biocatalytic approach offers significantly higher yields, on the order of 60% based on the isomer content. google.com Following the successful isolation of (+)-3-quinuclidinol, the final step is an esterification reaction. This is typically accomplished by treating the alcohol with acetic anhydride to yield this compound. google.com Other synthetic strategies for related quinuclidine (B89598) structures often begin with quinuclidin-3-one, highlighting its importance as a versatile precursor in this chemical family. researchgate.net

Stereocontrol is the cornerstone of synthesizing an enantiomerically pure compound like this compound. The primary strategy reported for obtaining the specific (+) enantiomer involves the resolution of a racemic mixture of its precursor, 3-quinuclidinol. google.com

Enzymatic Kinetic Resolution : This has proven to be a highly effective strategy. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic precursor, leaving the other, desired enantiomer unreacted and thus isolated. A process has been patented that utilizes enzymatic hydrolysis to separate the enantiomers of 3-quinuclidinol, which is noted for being a high-yield alternative to more complex chemical separation techniques. google.com The high specificity of enzymes often leads to excellent enantiomeric purity. nih.gov

Chemical Resolution : Older methods relied on chemical resolution, which involves using a chiral resolving agent to form a pair of diastereomers with the racemic mixture. google.com These diastereomers, having different physical properties, can then be separated. However, this approach for 3-quinuclidinol was found to be complicated and inefficient. google.com

While not specifically documented for this compound itself, broader advancements in asymmetric synthesis employ chiral catalysts to direct the formation of a specific enantiomer from the outset. chinesechemsoc.orgwisc.edu These strategies, such as using chiral Lewis acids or hydrogen-bonding catalysts, can induce high enantioselectivity in various reactions and represent a potential future direction for the synthesis of chiral quinuclidines. chinesechemsoc.org For instance, in related systems, nucleophilic addition to a quinuclidinone carbonyl group can proceed with high facial selectivity, demonstrating inherent substrate-based stereocontrol. researchgate.net

Ensuring the reproducibility of stereoselective syntheses is critical for both academic research and industrial scale-up. Several factors must be meticulously controlled.

For enzymatic resolutions, the reproducibility hinges on the consistent quality of the enzyme, as well as strict control over reaction parameters such as pH, temperature, and substrate concentration. google.comnih.gov Deviations in these conditions can significantly impact the enzyme's activity and selectivity, leading to variable yields and enantiomeric purity.

In more general stereoselective catalytic reactions, reproducibility can be challenging due to the sensitivity of these systems. For example, in some photocatalytic asymmetric reactions, suppressing the formation of the unwanted racemic product depends on precisely controlling the concentration of transient, photogenerated intermediates. chinesechemsoc.org This requires rigorous control over factors like light intensity, reaction time, and catalyst loading.

The complexity and lower yields of older chemical resolution methods for 3-quinuclidinol suggest inherent reproducibility challenges. google.com To ensure consistent outcomes in any synthesis, detailed and transparent reporting of experimental procedures is paramount. This includes specifying the source and purity of reagents, precise quantities, reaction conditions (temperature, atmosphere, time), and detailed purification protocols, including the stationary and mobile phases used in chromatography. nih.govnih.gov

Analytical Techniques for Structural Elucidation and Purity Assessment

Once synthesized, the identity, structure, and purity of this compound must be rigorously confirmed using a suite of analytical techniques.

Spectroscopy is essential for confirming the chemical structure of Aceclidine (B1665410). Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. mdpi.com

¹H NMR : A proton NMR spectrum of Aceclidine would show characteristic signals corresponding to its unique protons. chemicalbook.com Key expected signals include a singlet for the methyl protons of the acetate (B1210297) group and a series of multiplets in the aliphatic region for the protons on the bicyclic quinuclidine ring system. chemicalbook.com

Mass Spectrometry : This technique is used to confirm the molecular weight of the compound. For Aceclidine (C₉H₁₅NO₂), the expected molecular mass is approximately 169.22 g/mol . nih.gov

The table below summarizes key chemical data for Aceclidine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | nih.gov |

| Molar Mass | 169.22 g/mol | nih.gov |

| Stereochemistry | Racemic (for generic entry) | nih.gov |

| InChIKey | WRJPSSPFHGNBMG-UHFFFAOYSA-N | nih.govwikipedia.org |

| SMILES | CC(=O)OC1CN2CCC1CC2 | nih.gov |

Table 1: Spectroscopic and Chemical Data for Aceclidine.

Chromatographic methods are the standard for assessing the purity of pharmaceutical compounds, including the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is a common method for determining the chemical purity of Aceclidine. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric or formic acid. sielc.comresearchgate.net The retention time and peak area are used to identify and quantify the compound and any impurities. nih.govnih.gov

The table below outlines a representative set of HPLC conditions for Aceclidine analysis.

| Parameter | Condition | Source |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | UV (Wavelength not specified) | |

| Application | Purity analysis, preparative separation, pharmacokinetics | sielc.com |

Table 2: Example HPLC Conditions for Aceclidine Analysis.

Chiral HPLC : To determine the enantiomeric purity (or enantiomeric excess) of this compound, a specialized chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification. sigmaaldrich.com This analysis is crucial to confirm that the stereoselective synthesis was successful and that the final product is enantiomerically pure.

Paper Chromatography : Historically, methods like paper chromatography were used for the analysis of Aceclidine solutions. nih.gov While largely superseded by the precision and speed of HPLC, this highlights the evolution of analytical techniques for this compound.

Chiral Separation Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is critical in the development of chiral drugs. Following a stereoselective synthesis or a classical resolution, robust analytical methods are required to accurately determine the enantiomeric excess (e.e.) of the desired enantiomer. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers. csfarmacie.cznih.gov

The principle behind chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. phenomenex.com This results in the formation of transient diastereomeric complexes with different energies of association, leading to different retention times for each enantiomer and, consequently, their separation. researchgate.net

For a compound like this compound, which possesses a basic nitrogen atom and an ester functional group, several types of chiral stationary phases could be employed for its enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds. phenomenex.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. researchgate.net

The choice of mobile phase is also crucial for achieving optimal separation. A typical approach for a basic compound like aceclidine would involve a mobile phase consisting of a non-polar solvent such as hexane (B92381) or heptane, mixed with an alcohol like isopropanol (B130326) or ethanol, and a small amount of a basic additive, such as diethylamine (B46881) or triethylamine. The basic additive helps to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

Illustrative Chiral HPLC Method for Aceclidine Enantiomers:

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Retention Time (-)-Aceclidine (B10773696) | ~ 8.5 min |

| Retention Time this compound | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

| This table is a representative example and not based on specific published data for aceclidine. |

The enantiomeric excess (% e.e.) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% e.e. = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

In addition to HPLC, nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can also be employed to determine enantiomeric purity. nih.govresearchgate.net In the presence of a chiral solvating agent, the enantiomers of a chiral analyte form rapidly equilibrating diastereomeric complexes, which can lead to separate signals for one or more protons in the ¹H NMR spectrum. nih.gov The integration of these signals allows for the quantification of each enantiomer.

For this compound, a chiral Brønsted acid or a lanthanide-based chiral shift reagent could potentially be used as a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers.

Molecular Pharmacology of + Aceclidine: Receptor Interactions and Intracellular Signaling

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity

Aceclidine's interaction with muscarinic receptors is characterized by its function as an agonist, though its affinity and the strength of its response vary considerably among the different receptor subtypes. This selectivity is a key aspect of its molecular pharmacology.

(+)-Aceclidine acts as a non-selective agonist at all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). It stimulates these G protein-coupled receptors, initiating downstream signaling cascades. Research has shown that aceclidine (B1665410) is a full agonist at the M2 and M4 receptor subtypes. At the M1, M3, and M5 receptors, it functions as a partial agonist.

While this compound is non-selective, it displays notable differences in its affinity and efficacy for the various muscarinic subtypes. Some studies have indicated a degree of preference for the M3 receptor subtype over others. The binding affinity of aceclidine has been shown to be highest for the M3 receptor, followed by M4, M1, and M2. This suggests that while it can activate multiple subtypes, its binding is not uniform across them. The functional selectivity of aceclidine is also evident in its varied efficacy, where it produces a maximal response at some subtypes while only a partial response at others.

The stereochemistry of aceclidine plays a pivotal role in its interaction with muscarinic receptors. The two enantiomers, S-(+)-aceclidine and R-(-)-aceclidine, exhibit significant differences in their pharmacological activity.

S-(+)-Aceclidine is the more potent of the two enantiomers at muscarinic receptors. Studies have demonstrated that this compound has a significantly higher affinity and is a more potent agonist than its (-)-enantiomer. For instance, at the M3 receptor, this compound is approximately 100-fold more potent than (-)-aceclidine (B10773696). In terms of maximal response, both enantiomers can act as full agonists at certain receptor subtypes, but the concentration required to achieve this response is much lower for the S-(+) form.

Table 1: Comparative Potency of Aceclidine Enantiomers at Muscarinic M3 Receptors

| Enantiomer | Relative Potency |

| S-(+)-Aceclidine | ~100-fold more potent |

| R-(-)-Aceclidine | Less potent |

Enantiomeric Differences in Receptor Binding and Activation

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between this compound and muscarinic receptors is a dynamic process governed by the principles of ligand-receptor binding kinetics and thermodynamics. These factors determine the affinity of the drug for the receptor and the stability of the resulting complex.

Muscarinic receptors can exist in different conformational states, including high-affinity and low-affinity states for agonist binding. The binding of an agonist like this compound is often best described by a two-state model, reflecting these different affinity states. The high-affinity state is thought to represent the receptor coupled to a G protein, while the low-affinity state represents the uncoupled receptor. The proportion of receptors in the high-affinity state can be influenced by the presence of G proteins and guanine (B1146940) nucleotides. The binding of this compound to both high- and low-affinity states has been demonstrated, with its affinity being highest at the M3 receptor subtype.

Table 2: Binding Affinities (Ki) of Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 230 |

| M2 | 660 |

| M3 | 33 |

| M4 | 110 |

Note: Data represents the binding affinities of aceclidine at cloned human muscarinic receptor subtypes expressed in CHO-K1 cells.

Dissociation Constants (KD/Ki) and Binding Profiles

This compound, the S-enantiomer of aceclidine, demonstrates a distinct binding profile and affinity for the subtypes of muscarinic acetylcholine receptors (mAChRs). Its interaction with these receptors is stereoselective, with this compound generally exhibiting a higher potency than its R-(-)-enantiomer. drugbank.comresearchgate.net The affinity and potency of this compound are often quantified by its dissociation constant (KD or Ki), which measures the concentration of the ligand required to occupy 50% of the receptors. A lower KD/Ki value indicates a higher binding affinity.

Research using Chinese hamster ovary (CHO) cells transfected with individual human muscarinic receptor subtypes (M1 through M5) has provided detailed insights into the binding and functional potency of this compound. When assessed by its ability to stimulate phosphoinositide hydrolysis via M1, M3, and M5 receptors, S-(+)-aceclidine was found to be approximately two- to four-fold more potent than R-(-)-aceclidine. researchgate.net For the M2 and M4 receptor subtypes, which are coupled to the inhibition of adenylyl cyclase, the potency of S-(+)-aceclidine was about 3.5 times greater than that of the R-(-)-isomer. researchgate.net

Studies on rat brain muscarinic receptors have shown a strong correlation between the high-affinity dissociation constant (KH) of aceclidine enantiomers and their pharmacological activity both in vitro and in vivo. nih.govresearchgate.net This correlation extends to its effects on smooth muscle contraction in the guinea pig ileum, which is primarily an M3 muscarinic response. nih.govresearchgate.net

The table below summarizes the comparative potency and efficacy of this compound across different muscarinic receptor subtypes based on the functional assays performed in transfected CHO cells.

| Receptor Subtype | Signaling Pathway Measured | Potency of S-(+)-Aceclidine vs. R-(-)-Aceclidine | Maximal Response (Emax) of R-(-)-Aceclidine vs. S-(+)-Aceclidine |

| M1, M3, M5 | Stimulation of Phosphoinositide Hydrolysis | ~2- to 4-fold greater | 44% to 64% |

| M2, M4 | Inhibition of Forskolin-Stimulated cAMP Accumulation | ~3.5-fold greater | M2: Same as S-(+)-isomerM4: 86% of S-(+)-isomer |

Data sourced from studies on transfected Chinese hamster ovary cells. drugbank.comresearchgate.net

Intracellular Signaling Pathways Mediated by this compound

This compound functions as a muscarinic agonist, initiating a cascade of intracellular events upon binding to muscarinic G-protein coupled receptors (GPCRs). medscape.com The specific signaling pathways activated are dependent on the receptor subtype to which it binds.

G-Protein Coupled Receptor (GPCR) Activation Mechanisms

GPCRs, such as the muscarinic receptors, are integral membrane proteins that mediate cellular responses to a variety of external signals. nih.gov The activation of a GPCR by an agonist like this compound is an allosteric process. nih.gov Upon binding to the receptor, this compound stabilizes a specific active conformational state. nih.goveuropeanpharmaceuticalreview.com This conformational change is transmitted through the receptor's transmembrane helices, leading to the recruitment of a specific heterotrimeric G-protein on the intracellular side. nih.govnih.gov

The receptor-G-protein complex then acts as a guanine nucleotide exchange factor (GEF), promoting the release of guanosine (B1672433) diphosphate (B83284) (GDP) from the Gα subunit and its replacement by guanosine triphosphate (GTP). nih.gov The binding of GTP triggers the dissociation of the G-protein into its constituent Gα-GTP and Gβγ subunits. nih.gov These dissociated subunits are the primary effectors that propagate the signal downstream by interacting with various enzymes and ion channels. nih.goveuropeanpharmaceuticalreview.com Muscarinic receptors are known to couple primarily to Gq/11 (for M1, M3, M5 subtypes) and Gi/o (for M2, M4 subtypes) proteins. nih.gov

Phosphoinositide Hydrolysis and IP3/DAG Pathway Activation

When this compound binds to M1, M3, or M5 muscarinic receptors, it activates the Gq/11 family of G-proteins. drugbank.comresearchgate.net The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC). researchgate.netnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. nih.govnih.gov

This cleavage generates two critical second messengers: reactome.org

Inositol (B14025) 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. researchgate.netyoutube.com

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates isoforms of Protein Kinase C (PKC). researchgate.netreactome.org

This pathway is fundamental to many physiological responses mediated by M1, M3, and M5 receptors, including smooth muscle contraction and glandular secretion. drugbank.comelsevierpure.com

Modulation of Adenylyl Cyclase Activity and cAMP Levels

In contrast to its effects on M1, M3, and M5 receptors, this compound binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase activity. drugbank.comresearchgate.net This is mediated through the activation of the Gi/o family of G-proteins. nih.gov

Upon activation by the receptor, the Gαi/o subunit directly inhibits adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). mdpi.comnih.gov The Gβγ subunits released from Gi/o can also contribute to the inhibition of certain adenylyl cyclase isoforms. This action results in a decrease in the intracellular concentration of cAMP. drugbank.comresearchgate.net Since cAMP is a crucial second messenger that activates Protein Kinase A (PKA), its reduction attenuates PKA-dependent signaling pathways. mdpi.com This inhibitory mechanism is a key feature of M2 receptor signaling in the heart and M4 receptor signaling in the central nervous system.

Calcium Ion Mobilization and Myosin Light-Chain Kinase Activation

The mobilization of intracellular calcium is a direct consequence of the IP3/DAG pathway activated by this compound at M1, M3, and M5 receptors. The release of Ca2+ from the endoplasmic reticulum significantly increases its cytosolic concentration. researchgate.netnih.gov

In smooth muscle cells, this rise in intracellular Ca2+ is the primary trigger for contraction. Calcium ions bind to the protein calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). elsevierpure.comnih.gov MLCK is an enzyme that phosphorylates the regulatory light chain of myosin (RLC). nih.gov This phosphorylation event allows the myosin head to interact with actin filaments, initiating the cross-bridge cycling that results in muscle contraction. nih.gov The contraction of the iris sphincter muscle caused by aceclidine is a physiological manifestation of this pathway. medscape.com

Biased Agonism and Functional Selectivity Considerations

Biased agonism, also known as functional selectivity, describes the ability of a ligand to stabilize distinct receptor conformations, thereby preferentially activating a subset of the receptor's downstream signaling pathways. nih.govwikipedia.orgnih.gov An agonist might, for example, potently activate a G-protein pathway while having little to no effect on β-arrestin recruitment, or vice versa. nih.gov

This compound exhibits properties consistent with biased agonism. Studies comparing its activity with its R-(-) enantiomer reveal significant differences in maximal response depending on the receptor subtype and the signaling pathway being measured. drugbank.comresearchgate.net For instance, while the potency of S-(+)-aceclidine is consistently higher across subtypes, the maximal response it can elicit relative to its enantiomer varies. At M2 receptors, both enantiomers produce the same maximal inhibition of cAMP, but at M1, M3, and M5 receptors, the maximal stimulation of phosphoinositide hydrolysis by R-(-)-aceclidine is substantially lower (44-64%) than that of S-(+)-aceclidine. drugbank.comresearchgate.net This suggests that the receptor conformations stabilized by the two enantiomers are not identical, leading to differential activation of downstream signals. This functional selectivity is thought to contribute to its specific physiological effects, such as its pupil-selective action with minimal impact on the ciliary muscle. ophthalmologytimes.com

Structure Activity Relationship Sar and Medicinal Chemistry of + Aceclidine Analogues

Elucidation of Key Structural Features for Muscarinic Agonist Activity

The agonist activity of (+)-Aceclidine is not the result of a single molecular feature but rather the synergistic contribution of its distinct chemical components. The rigid quinuclidine (B89598) core, the specific ester functionality, and the compound's stereochemistry are all critical determinants of its interaction with muscarinic receptors.

The quinuclidine ring, a defining feature of aceclidine (B1665410), is a rigid bicyclic amine (1-azabicyclo[2.2.2]octane) that plays a crucial role in its muscarinic activity. drugbank.com This rigid structure is a key element in the design of potent muscarinic agonists.

Conformational Rigidity : Early structure-activity relationship studies demonstrated that increasing the conformational flexibility and bulk of the azacyclic ring in muscarinic agonists leads to reduced receptor affinity. nih.gov The rigidity of the quinuclidine core, in contrast to more flexible structures, properly orients the key interacting groups for optimal binding to the muscarinic receptor, thereby enhancing affinity. nih.gov

Basic Nitrogen : The tertiary amine within the quinuclidine system is basic (pKa of the protonated form is 9.3) and is protonated at physiological pH. wikipedia.org This positive charge is essential for mimicking the quaternary nitrogen of the endogenous ligand, acetylcholine (B1216132), allowing for a critical ionic interaction with a conserved aspartate residue in the binding pocket of the muscarinic receptor. nih.gov Research has shown that enhancing the basicity (pKa) of this hindered amine can further improve affinity for mAChRs. nih.gov

CNS Penetration : As a tertiary amine, aceclidine can cross the blood-brain barrier, a desirable property for treating central nervous system disorders. nih.gov This has made the quinuclidine scaffold a valuable starting point for developing centrally acting muscarinic agents. nih.gov

The 3-acetoxy group of aceclidine is not merely a passive component; it is actively involved in ligand binding and is a critical determinant of agonist efficacy. Its ester functionality provides key hydrogen bond accepting capabilities that are vital for receptor activation.

Aceclidine is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The two enantiomers, (S)-(+)-aceclidine and (R)-(-)-aceclidine, exhibit significant differences in their potency and efficacy at muscarinic receptor subtypes. drugbank.comnih.gov This stereoselectivity is a direct consequence of the three-dimensional nature of the receptor's binding site. nih.gov

Studies comparing the enantiomers in cells transfected with different human muscarinic receptor subtypes (M1-M5) have revealed the following key differences:

Potency : S-(+)-aceclidine is consistently more potent than R-(-)-aceclidine. Across the M1, M3, and M5 subtypes, the S-(+)-isomer is approximately 2- to 4-fold more potent. drugbank.comresearchgate.net At M2 and M4 receptors, the potency of S-(+)-aceclidine is about 3.5-fold greater than its R-(-) counterpart. drugbank.comresearchgate.net

Efficacy : The maximal response elicited by the two enantiomers also differs, particularly at certain subtypes. For the M1, M3, and M5 receptors, the maximal response of the R-(-)-isomer is only 44% to 64% that of the S-(+)-isomer, making it a partial agonist relative to the S-(+) form. drugbank.comresearchgate.net At the M4 receptor, the maximal response of R-(-)-aceclidine is 86% that of the S-(+)-enantiomer, while at the M2 receptor, their maximal responses are identical. drugbank.com

These differences in binding and activation translate to different in vivo effects, with the enantiomeric potency ratio for effects like tremor and salivation in mice correlating well with the ratio of their receptor binding affinities. nih.gov This underscores that the specific 3D arrangement of the quinuclidine ring and the acetoxy group in the (+)-enantiomer allows for a more productive interaction with the chiral environment of the muscarinic receptor. nih.gov

Design and Synthesis of Novel Aceclidine Derivatives

Building on the foundational SAR of aceclidine, medicinal chemists have designed and synthesized a wide array of new analogues. These efforts aim to fine-tune the compound's pharmacological properties, such as improving potency, enhancing subtype selectivity, and optimizing metabolic stability.

Modifying the substituents on the aceclidine scaffold has been a fruitful strategy for modulating its activity. A primary focus has been the replacement of the acetoxy group, which has led to derivatives with altered potency and selectivity profiles.

For instance, in a series of analogues where the acetyl group was replaced by various 1,2,5-thiadiazoles, the substituent on the thiadiazole ring itself was found to be critical. acs.org Optimal M1 muscarinic agonist potency was achieved when the 1,2,5-thiadiazole (B1195012) substituent was either a butyloxy or a butylthio group. acs.org This highlights that extending a chain from this position can enhance interactions with the receptor. These alkoxythiadiazole analogues of aceclidine demonstrated efficacy, potency, and selectivity that were similar or superior to xanomeline, another muscarinic agonist. researchgate.net

Bioisosteric replacement is a key strategy in drug design where a functional group is exchanged for another with similar physical or chemical properties to enhance a drug's profile. wikipedia.org In the context of aceclidine, the ester moiety has been the principal target for such replacements.

Ester Bioisosteres : It has been discovered that heterocyclic rings like oxadiazoles (B1248032) and thiadiazoles can act as effective bioisosteric replacements for the ester group in quinuclidine-based agonists. nih.govacs.org In one prominent example, the ester carbonyl group of aceclidine was replaced by a 1,2,5-thiadiazole ring system to generate potent M1-selective agonists. acs.org Interestingly, while 1,2,5-oxadiazole and pyrazine (B50134) are iso-π-electronic with 1,2,5-thiadiazole, they proved to be substantially less active, indicating that the specific electronic and conformational properties of the thiadiazole ring are crucial for this enhanced activity. acs.org

Scaffold Modifications : Beyond simple replacements, modifications to the core scaffold have also been explored. Early research in muscarinic agonists saw a shift from more flexible structures to rigid cores like arecoline (B194364) and eventually to the quinuclidine and azanorbornane systems to improve affinity and efficacy. nih.gov This type of "scaffold hopping" allows for the exploration of novel chemical space while retaining the key pharmacophoric elements necessary for receptor binding. mdpi.com For example, azetidine-based analogues, which are smaller and less rigid than pyrrolidine (B122466) derivatives but more rigid than open-chain compounds, were found to be nearly as efficacious as aceclidine. acs.org

These synthetic explorations, grounded in the principles of SAR and bioisosterism, continue to advance the development of muscarinic agonists with potentially superior therapeutic profiles.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies have become indispensable tools in modern drug discovery, offering a rational approach to the design of novel therapeutic agents. biointerfaceresearch.com These methodologies are particularly valuable for understanding the complex interplay between the chemical structure of a molecule and its biological activity. In the context of this compound analogues, computational approaches have been instrumental in elucidating the structural requirements for potent muscarinic receptor agonism and in guiding the synthesis of new, more effective compounds. researchgate.net

Molecular Descriptors and Predictive Modeling

Predictive modeling in QSAR relies on the use of molecular descriptors, which are numerical values that encode different physicochemical or structural features of a molecule. nih.gov By establishing a mathematical relationship between these descriptors and the biological activity of a series of compounds, a QSAR model can be built to forecast the activity of novel, unsynthesized molecules. biointerfaceresearch.comrsc.org

In a notable QSAR study on 1,2,5-thiadiazole derivatives of aceclidine, which are potent M1 muscarinic agonists, researchers utilized multiple linear regression (MLR) to develop a predictive model. researchgate.net The model was constructed using a set of specific molecular descriptors that quantify various properties of the molecules. The initial molecular structures were optimized using the Molecular Mechanics Force Field (MM+), followed by further refinement with the semi-empirical PM3 method. researchgate.net

The study identified several key descriptors that significantly correlate with the biological activity (pIC50) of these aceclidine analogues. researchgate.net A high correlation between the experimentally observed and predicted activities validated the quality and predictive power of the established QSAR model. researchgate.net

The following table details some of the molecular descriptors used in the QSAR analysis of aceclidine analogues. researchgate.net

| Descriptor Category | Specific Descriptor | Description |

| Electronic | Hydration Energy (HE) | The energy released upon hydration of the molecule, indicating hydrophilicity. |

| Total Energy (E total) | The total potential energy of the molecule in its optimized conformation. | |

| Steric/Topological | Molecular Volume (MV) | The volume occupied by the molecule. |

| Surface Area Grid (SAG) | The surface area of the molecule accessible to a solvent. | |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | |

| Physicochemical | Log P | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | |

| Polarizability (Pol) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. |

This table is based on descriptors identified in a QSAR study of 1,2,5-thiadiazole derivatives of aceclidine. researchgate.net

Application of QSAR in Lead Optimization

QSAR modeling is a cornerstone of lead optimization, the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov By providing a quantitative understanding of the structure-activity relationship, QSAR models allow medicinal chemists to prioritize the synthesis of compounds that are most likely to possess the desired biological profile, thereby saving time and resources. nih.gov

The general workflow for applying QSAR in lead optimization involves several iterative steps:

Initial Screening: A set of initial compounds is tested in vitro to determine their biological activity. nih.gov

Model Generation: A QSAR model is built using the experimental data and calculated molecular descriptors for this initial set. mdpi.com

Virtual Screening: The model is used to predict the activity of a larger, virtual library of related but unsynthesized compounds. mdpi.com

Prioritization and Synthesis: Compounds with the highest predicted potency are selected for chemical synthesis and subsequent experimental evaluation. nih.gov

Model Refinement: The new experimental data is added to the original training set, and the QSAR model is updated and refined. This iterative process continues until compounds with the desired activity profile are identified. nih.gov

In the case of aceclidine analogues, the goal of QSAR studies was to guide the development of potent and selective M1 receptor agonists. researchgate.net The QSAR model developed for the 1,2,5-thiadiazole derivatives helps to identify the key structural features—such as optimal lipophilicity and specific steric properties—that govern high-affinity binding to the M1 receptor. researchgate.net This knowledge allows for the rational design of new analogues where the quinuclidine core of aceclidine is modified or substituted to enhance its therapeutic potential, for example, in the treatment of Alzheimer's disease. researchgate.net The process significantly reduces the rate of false positives and streamlines the path from a lead compound to a viable drug candidate. nih.gov

Development of Hybrid Molecules and Combination Strategies (e.g., with Brimonidine)

The development of therapies that combine multiple active pharmaceutical ingredients into a single formulation is a growing strategy in drug development. This approach can offer improved efficacy, better patient compliance, and potentially reduced side effects compared to monotherapy regimens. nih.gov For this compound, this strategy has been notably explored through its combination with the alpha-2 adrenergic agonist, Brimonidine (B1667796), particularly for ophthalmic applications such as presbyopia and glaucoma. nih.govpatsnap.com

Rationales for Multi-Targeting Approaches

The rationale for combining this compound with another agent like Brimonidine is rooted in the principle of attacking a disease or condition through multiple, often complementary, biological pathways. patsnap.com This multi-targeting approach can lead to a more robust and comprehensive therapeutic effect.

For the treatment of glaucoma , the combination of Aceclidine and Brimonidine offers a dual-mechanism approach to lowering intraocular pressure (IOP). patsnap.com

Aceclidine , as a cholinergic agonist, primarily enhances the outflow of aqueous humor through the trabecular meshwork by stimulating muscarinic receptors in the eye. patsnap.com

Brimonidine , an alpha-2 adrenergic agonist, works through two distinct mechanisms: it reduces the production of aqueous humor by the ciliary body and also increases its outflow via the uveoscleral pathway. patsnap.com

By targeting both the production and the outflow of aqueous humor simultaneously, the combination therapy can achieve a more significant reduction in IOP than either drug used alone. patsnap.com

For the treatment of presbyopia , the combination leverages a synergistic effect on the pupil.

Aceclidine is a pupil-selective miotic agent that constricts the pupil (miosis) by stimulating the iris sphincter muscle. nih.govmedpagetoday.com This "pinhole effect" increases the depth of focus, improving near vision. medpagetoday.comlenz-tx.com

Brimonidine contributes by reducing the activity of the iris dilator muscle. nih.gov The combination of activating the constrictor muscle (with aceclidine) and inhibiting the dilator muscle (with brimonidine) results in a more pronounced and potentially more stable miotic effect, creating an even smaller pupil than what aceclidine can achieve on its own. nih.gov

The following table summarizes the rationales for the Aceclidine/Brimonidine combination therapy.

| Condition | Rationale for Combination | Mechanism of Aceclidine | Mechanism of Brimonidine |

| Glaucoma | Dual-Mechanism IOP Lowering: Targets both aqueous humor production and outflow for enhanced pressure reduction. patsnap.com | Cholinergic Agonist: Increases aqueous humor outflow via the trabecular meshwork. patsnap.com | Alpha-2 Adrenergic Agonist: Decreases aqueous humor production and increases uveoscleral outflow. patsnap.com |

| Presbyopia | Enhanced Pinhole Effect: Achieves a greater and more controlled pupil constriction for improved depth of focus. nih.gov | Miotic Agent: Constricts the pupil by activating the iris sphincter muscle. nih.govmedpagetoday.com | Alpha-2 Adrenergic Agonist: Inhibits the iris dilator muscle, complementing the constrictor action. nih.gov |

Synergistic Pharmacological Interactions in Preclinical Models

Preclinical studies have been crucial in demonstrating the synergistic potential of combining this compound and Brimonidine. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.

For presbyopia, the synergistic interaction is directly observable in the modulation of pupil size. Preclinical findings support the rationale that combining aceclidine's miotic action with brimonidine's inhibition of pupil dilation leads to a superior miotic effect. nih.gov This enhanced and sustained "pinhole" pupil is key to achieving clear near vision for a longer duration without significantly impacting distance vision. nih.govfirstwordpharma.com Furthermore, brimonidine is also known to have neuroprotective properties, which could offer additional benefits in preserving optic nerve function in glaucoma patients. nih.gov

Preclinical Pharmacological Investigations and Mechanistic Insights

In Vitro and Ex Vivo Models for Pharmacodynamic Assessment

To understand the fundamental pharmacology of (+)-Aceclidine, researchers have utilized a variety of reductionist models, including isolated tissues and engineered cell lines, to dissect its activity at specific receptors and its downstream functional consequences.

Isolated tissue bath experiments have been instrumental in characterizing the muscarinic agonist properties of this compound. The guinea pig ileum, a classical preparation rich in M3 muscarinic receptors, contracts in response to this compound. nih.govnih.gov Studies have demonstrated a strong correlation between the compound's binding affinity for the high-affinity state of the muscarinic receptor in brain tissue and its potency in stimulating contractions in the isolated guinea pig ileum. nih.gov Furthermore, the relative potencies of aceclidine's enantiomers in causing contraction of the guinea pig ileum can be accurately predicted from their activity at the M3 receptor subtype expressed in cell-based systems. nih.govresearchgate.net

In the isolated rabbit iris muscle, aceclidine (B1665410) has been shown to be a more potent and/or efficacious contractile agent compared to the non-selective muscarinic agonist, pilocarpine (B147212). nih.gov Investigations into receptor binding in this tissue revealed that aceclidine interacts with both high- and low-affinity states of the muscarinic receptor, with the contractile response likely mediated through the activation of the low-affinity state. nih.gov This suggests a different mode of interaction with the target receptor in the iris compared to pilocarpine. nih.gov

To delineate the receptor subtype selectivity of this compound, studies have employed cell lines, such as Chinese Hamster Ovary (CHO) cells, genetically engineered to express individual human muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1 through M5). nih.govdrugbank.com These models allow for the precise measurement of an agonist's potency and efficacy at each specific receptor subtype without the confounding variables of native tissues. nih.gov In these systems, this compound (also referred to as S-(+)-aceclidine) demonstrated agonist activity across multiple mAChR subtypes. nih.govresearchgate.net Other cell lines, like the human cholinergic neuroblastoma cell line LA-N-2 which expresses the M2 mAChR subtype, have also been used as in vitro models to screen cholinergic agents and measure changes in acetylcholine levels. nih.govplos.org

Functional assays are crucial for quantifying the downstream signaling pathways activated by this compound following receptor binding. As noted previously, contraction assays in tissues like the guinea pig ileum and rabbit iris muscle serve as a functional readout of M3 receptor activation. nih.govnih.gov

At a molecular level, the activation of different mAChR subtypes triggers distinct signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the stimulation of phospholipase C and subsequent hydrolysis of phosphoinositides (PI). nih.govresearchgate.net The potency of S-(+)-aceclidine in stimulating PI hydrolysis in CHO cells was found to be approximately 2- to 4-fold greater than its R-(-)-enantiomer at the M1, M3, and M5 receptor subtypes. nih.govresearchgate.net

Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in cyclic AMP (cAMP) levels. nih.govresearchgate.net In CHO cells expressing M2 and M4 subtypes, S-(+)-aceclidine was about 3.5 times more potent than R-(-)-aceclidine at inhibiting forskolin-stimulated cAMP accumulation. nih.gov The maximal response for both enantiomers was identical at the M2 receptor, while at the M4 receptor, the maximal response of R-(-)-aceclidine was 86% of that observed with S-(+)-aceclidine. nih.gov These findings in transfected cells correspond well with observations in native tissues, such as the rat heart (predominantly M2) and parotid gland (predominantly M3). nih.govresearchgate.net

Table 1: Potency and Efficacy of this compound Enantiomers at Cloned Human Muscarinic Receptors This interactive table summarizes the pharmacological activity of S-(+)-Aceclidine and R-(-)-Aceclidine in CHO cells transfected with specific mAChR subtypes. Data is derived from studies measuring phosphoinositide hydrolysis and cAMP accumulation.

| Receptor Subtype | Functional Assay | S-(+)-Aceclidine Potency | R-(-)-Aceclidine Potency | Relative Efficacy (R-(-) vs S-(+)) |

| M1 | Phosphoinositide Hydrolysis | ~2-4x > R-(-)-isomer | Lower than S-(+)-isomer | 44-64% |

| M2 | cAMP Inhibition | ~3.5x > R-(-)-isomer | Lower than S-(+)-isomer | 100% |

| M3 | Phosphoinositide Hydrolysis | ~2-4x > R-(-)-isomer | Lower than S-(+)-isomer | 44-64% |

| M4 | cAMP Inhibition | ~3.5x > R-(-)-isomer | Lower than S-(+)-isomer | 86% |

| M5 | Phosphoinositide Hydrolysis | ~2-4x > R-(-)-isomer | Lower than S-(+)-isomer | 44-64% |

Source: Journal of Pharmacology and Experimental Therapeutics. nih.gov

In Vivo Animal Model Studies for Efficacy and Mechanistic Elucidation

Animal models, particularly non-human primates, are essential for evaluating the integrated physiological effects of this compound in a system that closely mimics human ocular anatomy and physiology.

In vivo studies in cynomolgus and rhesus monkeys have confirmed the efficacy of aceclidine in modulating key ocular functions. nih.govnih.govnih.gov The primary effects observed are pupillary constriction (miosis) and an increase in the facility of aqueous humor outflow. nih.govpatsnap.com Intracameral administration of aceclidine in rhesus monkeys produces dose-dependent increases in outflow facility; for instance, 5 µg and 50 µg doses increased outflow by approximately 80% and 250%, respectively. nih.gov Similarly, in cynomolgus monkeys, a 20 µg intracameral dose of aceclidine hydrochloride led to an average increase of 270% in outflow facility. nih.gov These effects are understood to be mediated by the contraction of the iris sphincter muscle and effects on the ciliary muscle, which in turn enhances drainage through the trabecular meshwork. nih.govpatsnap.com Inhibition studies using the M3 muscarinic receptor antagonist 4-DAMP effectively blocked the aceclidine-induced responses in outflow, accommodation, and miosis, confirming the critical role of the M3 receptor in these actions. nih.gov

A defining characteristic of this compound is the dissociation between its effects on the iris sphincter and the ciliary muscle. nih.govnih.govpresbyopiaphysician.com This is often described as a "pupil-selective" or "ciliary-sparing" mechanism. defocusmediagroup.compresbyopiaphysician.com Unlike non-selective miotics such as pilocarpine, aceclidine produces significant miosis with minimal stimulation of the ciliary muscle's accommodative function. presbyopiaphysician.comfda.govcrstodayeurope.com

This dissociation was clearly demonstrated in cynomolgus monkeys, where a dose of aceclidine that increased outflow facility by 270% induced only an average of 5 diopters of accommodation. nih.gov In stark contrast, a submaximal dose of pilocarpine produced an average of 19 diopters of accommodation. nih.gov This property is significant because it allows for a pinhole effect to improve depth of focus without inducing the accommodative spasm or myopic shift commonly associated with strong ciliary muscle contraction. presbyopiaphysician.comdefocusmediagroup.com Research in rhesus monkeys with surgically disinserted ciliary muscles suggests that aceclidine's effect on outflow facility is primarily mediated via the ciliary muscle, even with its limited effect on accommodation. nih.gov However, the precise pharmacological basis for this dissociation is not fully explained by simple differences in activity at known muscarinic receptor subtypes. nih.gov

Table 2: Comparative In Vivo Ocular Effects of Intracameral Aceclidine and Pilocarpine in Cynomolgus Monkeys This interactive table compares the effects of a single dose of Aceclidine and Pilocarpine on aqueous humor outflow facility and accommodation, highlighting the dissociation of these effects with Aceclidine.

| Compound | Dose (µg) | Average Increase in Outflow Facility | Average Accommodative Response (Diopters) |

| Aceclidine HCl | 20 | 270% | 5 D |

| Pilocarpine HCl | 20 | Submaximal | 19 D |

Source: Experimental Eye Research. nih.gov

Compound Names Mentioned

Ocular Pharmacodynamics (e.g., pupillary effects, aqueous humor outflow in non-human primates)

Mechanisms of Intraocular Pressure Reduction

This compound reduces intraocular pressure (IOP) by acting as a parasympathomimetic agent, specifically a muscarinic acetylcholine receptor agonist. Its mechanism is primarily centered on its effects within the anterior segment of the eye.

The core mechanism involves the stimulation of muscarinic receptors, particularly the M3 subtype, located on the iris sphincter muscle and the ciliary muscle. nih.gov Upon binding, this compound mimics the action of the neurotransmitter acetylcholine, triggering a G-protein coupled receptor (GPCR) pathway. nih.gov This activation stimulates the enzyme phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3). IP3 subsequently mobilizes intracellular calcium stores, causing contraction of the smooth muscle cells in the iris sphincter. nih.gov

This contraction of the iris sphincter results in miosis (constriction of the pupil). nih.govnih.gov Miosis plays a crucial role in lowering IOP by physically pulling the peripheral iris away from the trabecular meshwork, thereby opening the angle of the anterior chamber and facilitating the outflow of aqueous humor through the trabecular meshwork and Schlemm's canal. nih.govnih.gov

Additionally, this compound stimulates the ciliary muscle. Contraction of the ciliary muscle is also believed to contribute to increased aqueous humor outflow, further aiding in the reduction of intraocular pressure. nih.gov By enhancing the drainage of the eye's internal fluid, this compound effectively lowers the pressure on the optic nerve, a key therapeutic goal in managing conditions like glaucoma. nih.gov

Central Nervous System Effects (e.g., spatial learning reversal in rats)

As a muscarinic agonist, this compound has the potential to interact with receptors in the central nervous system (CNS). Early research demonstrated that aceclidine can affect neuronal activity in the sensorimotor cortex in animal models, specifically in awake cats. nih.gov However, detailed preclinical studies focusing on specific higher-order cognitive functions, such as spatial learning reversal in rats, are not extensively documented in the available scientific literature. While the cholinergic system is known to be pivotal for cognitive processes like learning and memory, specific research data on the effects of this compound in this area remains limited. mdpi.com

Comparison with other Muscarinic Agonists (e.g., Pilocarpine, Carbachol)

This compound's pharmacological profile is often compared with other classical muscarinic agonists like Pilocarpine and Carbachol (B1668302), particularly concerning their activity on intraocular muscles. Key differences lie in their potency, efficacy, and receptor selectivity.

In studies on isolated rabbit iris muscle, both carbachol and aceclidine demonstrated more potent and/or efficacious contraction compared to pilocarpine. researchgate.net This difference was linked to their receptor binding characteristics; carbachol and aceclidine bind to both high- and low-affinity states of the muscarinic receptor, whereas pilocarpine appears to bind to only a single affinity state. researchgate.net

A critical distinction is the compound's selectivity for the iris sphincter muscle versus the ciliary muscle. This compound is significantly more selective for the iris sphincter. This selectivity is a key factor in its mechanism for improving near vision with a minimal induced myopic shift. While all three agonists cause pupil constriction, the lesser effect of aceclidine on the ciliary muscle means it does not cause the same degree of anterior lens movement and thickening as pilocarpine or carbachol. escrs.org This leads to a significantly smaller change in the eye's refractive power.

Table 1: Comparison of Muscarinic Agonist Selectivity and Induced Myopia

| Compound | Iris Sphincter vs. Ciliary Muscle Selectivity Ratio | Induced Myopic Shift (Diopters) |

|---|---|---|

| This compound | ~28:1 | ~ -0.13 D |

| Carbachol | ~5:1 | ~ -1.25 D (comparable to other miotics) |

| Pilocarpine | ~1.5:1 | ~ -1.25 D (comparable to other miotics) |

Data sourced from a 2023 report on miotic compounds. escrs.org

In terms of relative potency on human ciliary muscle, research has shown a distinct hierarchy. A study on human circular ciliary muscle established the following order of potency: oxotremorine-M > carbachol > pilocarpine > aceclidine. nih.gov In this research, both pilocarpine and aceclidine acted as partial agonists, producing about 80-85% of the maximum possible response. nih.gov

Table 2: Relative Potency of Muscarinic Agonists on Human Circular Ciliary Muscle

| Agonist | Relative Potency (Normalized to Oxotremorine-M) |

|---|---|

| Oxotremorine-M | 1 |

| Carbachol | 1/4 |

| Pilocarpine | 1/19 |

| Aceclidine | 1/132 |

Data derived from a study on human intraocular muscles. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aceclidine |

| Acetylcholine |

| Carbachol |

| Oxotremorine-M |

Advanced Analytical Methodologies for + Aceclidine in Biological and Research Matrices

Quantification in Biological Samples (e.g., tissue extracts, ocular fluids)

The quantification of (+)-Aceclidine in biological samples such as tissue extracts and ocular fluids is critical for pharmacokinetic studies and to establish concentration-effect relationships. This requires highly sensitive and specific analytical methods capable of detecting low concentrations of the analyte in a complex matrix.

Chromatographic techniques are the cornerstone for the quantitative analysis of drugs like this compound in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method due to its robustness and availability. nih.gov For compounds with a suitable chromophore, HPLC-UV offers good sensitivity and linearity over a specific concentration range. researchgate.netnih.gov The method involves separating the compound of interest from endogenous matrix components on a stationary phase, followed by detection based on its UV absorbance at a specific wavelength. nih.gov

For enhanced sensitivity and selectivity, particularly for low-concentration samples or complex matrices like ocular fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govmdpi.com This technique combines the superior separation power of LC with the high specificity and sensitivity of mass spectrometry. nih.govresearchgate.net LC-MS/MS allows for the simultaneous quantification of multiple analytes and their metabolites in minute tissue samples, making it invaluable for ocular drug research. nih.gov The method's ability to provide structural information through fragmentation patterns ensures high confidence in analyte identification and quantification. mdpi.com The development of a validated LC-MS/MS method for this compound would involve optimizing chromatographic conditions, sample preparation to remove interferences, and fine-tuning mass spectrometer parameters to achieve the required limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Comparison of Chromatographic Methods for Bioanalysis

| Feature | HPLC-UV | LC-MS/MS |

|---|---|---|

| Principle | Separation by chromatography, detection by UV absorbance. nih.gov | Separation by chromatography, detection by mass-to-charge ratio. mdpi.com |

| Sensitivity | Moderate, typically in the µg/mL to ng/mL range. researchgate.net | High, often reaching pg/mL or fg/mL levels. nih.govnih.gov |

| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. nih.gov | Excellent, based on specific precursor and product ion transitions. nih.gov |

| Application | Routine quantification, analysis of less complex matrices. nih.gov | Trace-level quantification, complex matrices (e.g., ocular fluids, tissue). nih.govnih.gov |

| Instrumentation | Relatively inexpensive and robust. nih.gov | More complex and expensive instrumentation. |

Spectrometric methods are fundamental to the detection and quantification of analytes following separation or for direct analysis. In the context of this compound, UV-Visible spectrophotometry can be employed for quantification in simpler solutions or during formulation analysis, based on the principle of light absorption by the analyte. mdpi.com However, for biological samples, its application is limited due to significant interference from matrix components.

Mass spectrometry (MS) stands out as a powerful spectrometric technique for bioanalysis. nih.govresearchgate.net When coupled with liquid chromatography (LC-MS), it provides high sensitivity and specificity. nih.gov Another emerging technique is Mass Spectrometry Imaging (MSI), which allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections. nih.gov This can be particularly useful in ocular research to determine the precise location of this compound in different layers of the eye, offering insights into its pharmacokinetic profile at the target site. nih.gov Furthermore, fluorescence spectrometry, when applicable (either through native fluorescence or derivatization), can offer exceptional sensitivity, sometimes comparable to mass spectrometry. nih.gov

In Silico Modeling and Computational Chemistry in Drug Discovery

Computational approaches have become indispensable in modern drug discovery, providing powerful tools to investigate drug-receptor interactions, predict pharmacological activity, and guide the design of new molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.govissaasphil.org This method is crucial for understanding the binding mode of this compound within the active site of its target receptors, primarily the muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can elucidate the structural basis for its affinity and selectivity. nih.gov

Molecular Dynamics (MD) simulations complement docking studies by providing insights into the dynamic nature of the ligand-receptor complex over time. mdpi.compeerj.com MD simulations can assess the conformational stability of the protein-ligand complex, revealing how the binding of this compound might induce conformational changes in the receptor. peerj.comnih.gov These simulations are performed by solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the binding pocket and the stability of the ligand within it. nih.govyoutube.com For this compound, MD simulations can help validate docking poses and provide a more realistic model of its interaction with muscarinic receptor subtypes.

Computational chemistry offers various methods to predict the interaction of a drug candidate with its biological targets before synthesis and experimental testing. nih.gov For this compound, these methods are used to understand its differential activity at various muscarinic receptor subtypes (M1-M5). drugbank.comnih.gov

Studies have shown that S-(+)-aceclidine exhibits greater potency than its R-(-)-enantiomer at all five muscarinic receptor subtypes. drugbank.comnih.govresearchgate.net For instance, when measured by the stimulation of phosphoinositide hydrolysis in cells transfected with M1, M3, and M5 subtypes, the potency of S-(+)-aceclidine was two- to four-fold greater than that of R-(-)-aceclidine. drugbank.comnih.gov Similarly, in cells expressing M2 and M4 receptors, S-(+)-aceclidine was approximately 3.5-fold more potent in inhibiting forskolin-stimulated cyclic AMP accumulation. drugbank.comresearchgate.net These predictions, derived from in vitro experiments on transfected cells, can be correlated with in silico models to build robust predictive tools. drugbank.com Such computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can then be used to screen virtual libraries of compounds to identify novel molecules with desired selectivity profiles for specific muscarinic receptor subtypes. nih.govmdpi.com

Table 2: Predicted Activity of Aceclidine (B1665410) Enantiomers at Muscarinic Receptor Subtypes

| Receptor Subtype | Cellular Response Measured | Potency Comparison | Maximal Response of R-(-)-isomer (vs. S-(+)-isomer) | Reference |

|---|---|---|---|---|

| M1, M3, M5 | Stimulation of phosphoinositide hydrolysis | S-(+)-aceclidine is 2- to 4-fold more potent | 44% to 64% | drugbank.comnih.gov |

| M2, M4 | Inhibition of forskolin-stimulated cAMP accumulation | S-(+)-aceclidine is ~3.5-fold more potent | 86% (M4), Same (M2) | drugbank.comresearchgate.net |

Future Research Directions and Therapeutic Potential Preclinical/theoretical

Development of Highly Subtype-Selective Muscarinic Agonists

A significant challenge in cholinergic pharmacology is the development of agents that can selectively target one of the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). nih.govsemanticscholar.org The binding site for the endogenous ligand, acetylcholine (the orthosteric site), is highly conserved across these subtypes, making it difficult to create subtype-selective agonists. nih.govsemanticscholar.org A lack of selectivity can lead to a wide range of systemic side effects, which historically limited the use of some cholinergic agents. drugpatentwatch.com Current research focuses on overcoming this hurdle to produce new therapies with improved precision and fewer off-target effects. nih.gov

The development of analogs of existing compounds is a primary strategy for enhancing receptor subtype specificity. drugpatentwatch.com For aceclidine (B1665410), its "pupil-selective" nature, where it preferentially acts on the iris sphincter muscle with minimal stimulation of the ciliary muscle, represents a form of functional selectivity. presbyopiaphysician.comfda.govnewatlas.com This action is key to its use in presbyopia, as it produces a "pinhole effect" that improves near vision without inducing a significant myopic shift, a common side effect of non-selective miotics like pilocarpine (B147212). presbyopiaphysician.comnewatlas.comdefocusmediagroup.com Future research aims to build on this by synthesizing and screening new analogs of (+)-Aceclidine to identify molecules with even greater selectivity for specific mAChR subtypes, such as the M1 or M4 receptors, which are prominent targets for central nervous system disorders. nih.govdrugpatentwatch.com

An increasingly important strategy to achieve subtype selectivity is the exploration of allosteric modulation. nih.gov Allosteric modulators are compounds that bind to a site on the receptor that is topographically distinct from the orthosteric acetylcholine binding site. semanticscholar.orgmdpi.com These allosteric sites are less conserved across the mAChR subtypes, offering a unique opportunity to design highly selective drugs. nih.gov

An allosteric modulator can change the receptor's conformation, leading to either an increase (positive cooperativity) or a decrease (negative cooperativity) in the binding and/or efficacy of the primary agonist like acetylcholine. mdpi.com The identification of positive allosteric modulators (PAMs) that can enhance the effect of the body's own acetylcholine at specific receptor subtypes is a major goal. mdpi.com This approach holds therapeutic potential for treating conditions like Alzheimer's disease and schizophrenia by amplifying cholinergic signaling in a more targeted manner than direct, non-selective agonists. mdpi.com While much of the foundational research in this area has used prototypical modulators like gallamine (B1195388) and alcuronium, the principles are being applied to discover new chemical entities that could lead to novel therapeutics derived from agonist scaffolds like this compound. semanticscholar.orgmdpi.com

Novel Applications Beyond Ocular Pharmacology (Theoretical and Preclinical)

The action of this compound as a muscarinic agonist suggests its potential utility in a variety of conditions related to the cholinergic system, extending beyond its established role in ophthalmology. nih.govdrugpatentwatch.commedchemexpress.com

The cholinergic system is crucial for cognitive processes such as memory and learning. nih.gov Deficits in this system are a hallmark of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Preclinical research has shown that aceclidine can reverse spatial learning and memory deficits induced by hemicholinium-3 (B1673050) in rats, demonstrating its potential to enhance cognitive function. medchemexpress.com

The M1 muscarinic receptor, in particular, has been pursued as a target for treating dementia-related conditions. nih.gov As a muscarinic agonist, this compound's activity suggests a theoretical basis for neuroprotective effects. Agents that stimulate the cholinergic system may help ameliorate the neuronal damage seen in neurodegenerative diseases. nyu.edu For instance, the compound citicoline, which also impacts the cholinergic system, has shown neuroprotective effects through various mechanisms, including preserving mitochondrial function and reducing glutamate (B1630785) excitotoxicity, providing a rationale for exploring similar potential in other cholinergic agents. nyu.edu

Given that muscarinic receptors regulate secretions from exocrine glands, there is preclinical potential for this compound in disorders characterized by glandular hypofunction. nih.govmedchemexpress.com Research could explore its utility in conditions such as xerostomia (dry mouth) and Sjögren's syndrome. medchemexpress.com Furthermore, the widespread distribution of muscarinic receptors means that cholinergic dysfunction is implicated in a range of disorders. nih.gov This includes not only neurodegenerative diseases but also conditions like schizophrenia and Parkinson's disease, suggesting a broad field for theoretical and preclinical investigation of selective muscarinic agonists. mdpi.comnyu.edu

Innovative Drug Delivery Systems for Targeted Research Applications

The effectiveness of a therapeutic agent is often dependent on its delivery system. For this compound, particularly in its ophthalmic use, innovative formulations have been key to its clinical success. The development of a preservative-free formulation, as seen with the commercial product VIZZ, is a significant advancement. defocusmediagroup.comeyesoneyecare.com Preservatives like benzalkonium chloride (BAK) can cause ocular surface toxicity with long-term use, making preservative-free options critical for chronic therapies. defocusmediagroup.com

Beyond current formulations, research is active in developing novel drug delivery systems to improve therapeutic efficacy and targeting. drugpatentwatch.com For ocular applications, this includes sustained-release formulations and liposomal encapsulation, which are under investigation for aceclidine. drugpatentwatch.com Polymeric-based, sustained-release systems, such as biocompatible and degradable implants, offer the potential for long-term, targeted drug delivery, reducing the frequency of administration and improving patient compliance. nih.gov For neuropharmacological research, developing delivery systems that can efficiently cross the blood-brain barrier is a critical area of focus to explore the central effects of compounds like this compound.

Stability Enhancement in Research Formulations

A primary challenge in the experimental use of this compound is its inherent instability in aqueous solutions, which affects its shelf-life and necessitates specific handling procedures for research formulations. google.com Current standard formulations often require the lyophilization (freeze-drying) of the active compound, which must then be reconstituted with a diluent immediately before use in a laboratory setting. google.com This process, while effective, underscores the need for more stable liquid formulations for consistent experimental application.

Research into stability enhancement has identified several promising strategies. One key approach involves the use of cryoprotectants and specific storage conditions. Storing aqueous formulations of aceclidine at refrigerated temperatures (between 0°C and 8°C) has been shown to improve stability. google.com The inclusion of polyols, such as mannitol (B672), as cryoprotectants can further stabilize the compound in solution. google.com Another avenue of research is the use of cyclodextrins. The addition of alpha, beta, or gamma-cyclodextrins to formulations is being investigated to enhance the stability of aceclidine, with the selection of the specific cyclodextrin (B1172386) depending on the molecular proportions of the drug and the cyclodextrin's nonpolar cavity. google.com

General principles for stabilizing pharmaceutical compounds in aqueous solutions are also applicable to developing research formulations of aceclidine. These strategies include optimizing the pH, using co-solvents, increasing the viscosity of the solution, and carefully selecting buffer systems. ubaya.ac.id Such approaches aim to create formulations that can maintain at least 90% stability for extended periods, potentially up to 24 months, which is critical for long-term experimental studies. google.com

Table 1: Investigated Strategies for Stability Enhancement of Aceclidine Formulations

Controlled Release Mechanisms for Experimental Studies

For experimental studies investigating the sustained action of this compound, controlled release systems are a significant area of theoretical and preclinical research. These systems are designed to deliver a compound at a predetermined rate over a specified duration, which can be invaluable for maintaining consistent exposure in research models. researchgate.net The primary mechanisms explored for such systems include diffusion-controlled, solvent-activated, and chemically-controlled release. researchgate.net

In diffusion-controlled systems, aceclidine would be encapsulated within a polymer matrix or surrounded by a polymer membrane. researchgate.net Its release would be governed by Fick's law of diffusion, moving from an area of higher concentration to lower concentration, with the polymer's porosity and thickness acting as the rate-limiting factors. researchgate.net This approach offers a predictable and steady release profile, which is highly desirable for experimental consistency. researchgate.net

Nanomaterials represent a frontier in developing sophisticated delivery systems for experimental research. Their unique physicochemical properties allow for enhanced drug loading, targeted delivery, and controlled release. ijprajournal.comnih.gov Various nanocarriers, including polymeric nanoparticles, liposomes, and inorganic nanoparticles, are being explored for ocular drug delivery and could theoretically be adapted for aceclidine research. nih.govnih.gov

Carbon nanotubes (CNTs) are a particularly promising class of nanomaterials for this purpose. nih.gov Their high surface-area-to-volume ratio allows for efficient loading of therapeutic agents, while their cylindrical structure can be functionalized to target specific cells or tissues. ijprajournal.comnih.gov CNTs can be engineered to release their payload in a controlled and sustained manner, which could enhance the experimental efficacy of this compound and allow for more precise study of its long-term effects. ijprajournal.com Both single-walled (SWCNTs) and multi-walled (MWCNTs) carbon nanotubes are being investigated as potential carriers. frontiersin.orgmdpi.com The ability of CNTs to penetrate cell membranes could also provide a simple and direct method for delivering aceclidine into the cytoplasm or nucleus in cellular models. mdpi.com

Table 2: Properties of Carbon Nanotubes for Experimental Drug Delivery

Integration of Omics Data in Aceclidine Research

A significant future direction in understanding the biological effects of this compound involves the integration of "omics" data. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular mechanisms underlying a compound's activity. nih.govnih.govyoutube.com By integrating these different layers of biological information, researchers can identify the complex molecular patterns, regulatory pathways, and networks that are modulated by aceclidine treatment. mdpi.com This comprehensive approach is essential for moving beyond a single target and understanding the full spectrum of cellular responses. youtube.com

Gene Expression Profiling in Response to Aceclidine Treatment in Research Models

Gene expression profiling is a powerful tool to elucidate the mechanism of action of a compound. frontiersin.org In the context of aceclidine research, this would involve treating research models (e.g., cell cultures or animal models) with the compound and then analyzing the resulting changes in gene expression using techniques like RNA sequencing. oncolines.com The resulting "perturbation signature" reveals which genes are upregulated or downregulated in response to treatment. frontiersin.org

This data can be used to:

Identify molecular mechanisms: By analyzing the functions of the affected genes, researchers can infer the biological processes and pathways modulated by aceclidine. frontiersin.org

Discover on- and off-targets: Comparing the expression profile of aceclidine to those of other known compounds can help identify its intended and unintended molecular targets. frontiersin.org

Generate hypotheses for further study: For example, if genes associated with a particular signaling pathway are consistently upregulated, it suggests that this pathway is a key part of aceclidine's mechanism of action and warrants further investigation. oncolines.comnih.gov

Q & A

Q. What are the recommended methods for synthesizing and characterizing (+)-Aceclidine in the laboratory?

this compound synthesis typically involves esterification of 3-hydroxyquinuclidine with acetic anhydride under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (≥97.0% purity by <sup>1</sup>H NMR) and high-performance liquid chromatography (HPLC) to confirm enantiomeric excess. For reproducibility, document reaction parameters (temperature, solvent ratios) and compare spectral data with literature standards . Storage conditions (e.g., -20°C for long-term stability) must align with batch-specific recommendations to prevent degradation .

Q. How can researchers validate the solubility and stability of this compound in common experimental solvents?

Solubility testing should use gravimetric analysis in solvents like DMSO, ethanol, and dimethylformamide (DMF), with concentrations ≤30 mg/mL to avoid precipitation . Stability assessments require accelerated degradation studies (e.g., varying pH, temperature) analyzed via LC-MS to identify breakdown products. Note that conflicting storage recommendations (2–8°C vs. -20°C) may reflect batch-specific stability profiles; always reference the Certificate of Analysis (CoA) for guidance .

Q. What are the standard protocols for assessing this compound’s muscarinic receptor binding affinity?